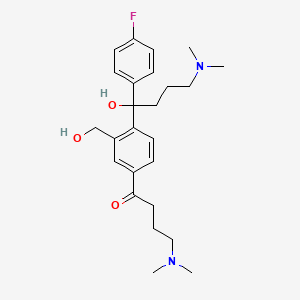

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Description

Properties

IUPAC Name |

4-(dimethylamino)-1-[4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35FN2O3/c1-27(2)15-5-7-24(30)19-8-13-23(20(17-19)18-29)25(31,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17,29,31H,5-7,14-16,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFKFMBCIVIXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)C1=CC(=C(C=C1)C(CCCN(C)C)(C2=CC=C(C=C2)F)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-Descyano Citadiol Derivatives and Citalopram Impurity Profiling

The following technical guide provides an in-depth analysis of 1-Descyano Citadiol derivatives , a specific class of impurities and intermediates critical to the synthesis and quality control of Citalopram and Escitalopram.

This guide is structured to address the precise chemical identification, mechanistic formation, and analytical profiling of these compounds.

Executive Summary

In the development of Selective Serotonin Reuptake Inhibitors (SSRIs) like Citalopram and Escitalopram , the control of impurities is paramount for regulatory compliance (ICH Q3A/Q3B). The "Citadiol" intermediate is the linchpin of the synthesis, serving as the direct precursor to the final drug substance via ring closure.

1-Descyano Citadiol derivatives represent a specific subclass of impurities where the nitrile (cyano) moiety—critical for the pharmacological activity of Citalopram—is absent or modified. These impurities typically arise during the Grignard reaction stages due to the use of starting materials lacking the cyano group (e.g., 5-bromophthalide instead of 5-cyanophthalide) or through reductive side reactions.

This guide details the chemical identifiers for these specific derivatives, their formation pathways, and validated analytical protocols for their detection.

Chemical Identifiers and CAS Registry

The nomenclature for Citadiol derivatives can vary between pharmacopeias (EP/USP) and chemical catalogs. The table below consolidates the verified CAS numbers and chemical structures for the "1-Descyano" series and related Citadiol analogs.

Table 1: Chemical Identifiers for 1-Descyano Citadiol and Related Impurities

| Common Name | CAS Number | Chemical Structure / IUPAC Name | Molecular Formula | Role |

| 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol | 1433278-32-0 | Specific impurity variant identified in high-sensitivity profiling.Note: Often listed as "Citalopram Impurity 4" in specific catalogs. | C₂₅H₃₅FN₂O₃ | Primary Target: Oxidation/Process Impurity |

| Citadiol (Reference) | 103146-25-4 | 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile | C₂₀H₂₃FN₂O₂ | Key Intermediate (Precursor) |

| Descyano Citalopram | 390817-87-5 | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (Also known as Citalopram Impurity E) | C₁₉H₂₂FNO | Cyclized Impurity (H-Analog) |

| 4-Descyano 4-Bromo Citadiol | 488148-10-3 | 4-bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol | C₁₉H₂₃BrFNO₂ | Halogenated Precursor Impurity |

| Descyano Citadiol (Open Ring) | Not Assigned | 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzene | C₁₉H₂₄FNO₂ | Hydrolysis Product / Intermediate |

Critical Note on Nomenclature: The term "1-Descyano" in CAS 1433278-32-0 refers to a specific catalog nomenclature likely denoting the removal of the cyano group relative to the standard Citadiol numbering, combined with a modification on the butyl chain ("oxobutyl"). Researchers should prioritize CAS 390817-87-5 (Descyano Citalopram) for the standard "missing nitrile" impurity found in final drug substances.

Mechanistic Formation Pathways

Understanding the origin of Descyano derivatives requires analyzing the Grignard synthesis route.

The Grignard Vector

The standard synthesis involves two successive Grignard reactions on 5-cyanophthalide .

-

Reaction A: Addition of 4-fluorophenylmagnesium bromide.

-

Reaction B: Addition of 3-(dimethylamino)propylmagnesium chloride.

Formation of Descyano Derivatives: If 5-bromophthalide is present as an impurity in the starting 5-cyanophthalide, or if the cyano group is reductively cleaved (decyanation) during the aggressive Grignard conditions, the resulting intermediate is Descyano Citadiol (or the Bromo-analog).

Upon acid-catalyzed ring closure (the final step to Citalopram), this Descyano Citadiol cyclizes to form Descyano Citalopram .

The "Oxobutyl" Derivative (CAS 1433278-32-0)

The specific derivative 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol suggests a secondary oxidation pathway. The "oxobutyl" nomenclature implies the oxidation of the hydroxybutyl chain or the presence of a ketone functionality, likely introduced via oxidative degradation of the amine side chain or reaction with atmospheric oxygen during the open-ring stage.

Analytical Protocols

To separate 1-Descyano derivatives from the active pharmaceutical ingredient (API), a high-resolution HPLC method is required due to the structural similarity (only lacking a -CN group).

High-Performance Liquid Chromatography (HPLC)

Methodology: Reverse Phase HPLC (RP-HPLC) with Gradient Elution.

-

Column: C18 (e.g., Zorbax Eclipse XDB-C18, 250mm x 4.6mm, 5µm).

-

Mobile Phase A: Buffer (Phosphate buffer pH 3.0 + Triethylamine).

-

Mobile Phase B: Acetonitrile : Methanol (Mix).

-

Gradient:

-

0-5 min: 80% A (Isocratic)

-

5-25 min: 80% A → 40% A (Linear Ramp)

-

25-35 min: 40% A (Hold)

-

-

Detection: UV at 240 nm (The Descyano analog has a lower

absorption shift compared to the nitrile-conjugated system of Citalopram).

Mass Spectrometry (LC-MS/MS) Identification

Differentiation of Descyano derivatives relies on observing the mass shift corresponding to the loss of the Cyano group (CN = 26 Da) and replacement with Hydrogen (H = 1 Da), resulting in a net loss of 25 Da .

-

Citalopram [M+H]+: m/z 325.

-

Descyano Citalopram [M+H]+: m/z 300.

-

Citadiol [M+H]+: m/z 343.

-

Descyano Citadiol [M+H]+: m/z 318.

-

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol [M+H]+: m/z ~431 (Consistent with C₂₅H₃₅FN₂O₃).

Pathway Visualization

The following diagram illustrates the synthesis of Citalopram and the divergence points leading to Descyano Citadiol and its derivatives.

Figure 1: Synthetic pathway of Citalopram highlighting the divergence points for Descyano and Citadiol-related impurities.

References

-

PubChem. (n.d.). Citadiol (Compound).[1][2][3][4] National Library of Medicine. Retrieved from [Link]

-

Veeprho. (n.d.). Citalopram Descyano Impurity (CAS 390817-87-5).[5][6] Retrieved from [Link][5]

- European Pharmacopoeia (Ph. Eur.).Citalopram Hydrobromide Monograph: Impurity Profiling. (Access via subscription).

Sources

- 1. Citadiol, (S)- | C20H23FN2O2 | CID 7472057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Citadiol Hydrobromide (4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile Hydrobromide) [lgcstandards.com]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile | C20H23FN2O2 | CID 10132164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

Physical and chemical properties of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Advanced Impurity Analysis & Control in Citalopram Synthesis[1]

Executive Summary

1-Descyano-1-(4-dimethylamino)oxobutyl Citadiol (CAS: 1433278-32-0) is a critical process-related impurity identified during the synthesis of the antidepressant APIs Citalopram and Escitalopram .[1]

Chemically, it represents a "double-addition" derivative where the nitrile functionality of the Citadiol intermediate has been compromised.[1] Its presence indicates a lack of chemoselectivity during the Grignard alkylation stage, specifically involving the attack of the 3-(dimethylamino)propylmagnesium chloride reagent on the cyano group, followed by hydrolysis.[1]

This guide details the physicochemical properties, formation mechanism, and analytical control strategies for this compound, intended for process chemists and analytical scientists.[1]

Chemical Identity & Structural Analysis[1][2][3]

The molecule is a structural analog of Citadiol where the electron-withdrawing cyano group (-CN) is replaced by a bulky, basic keto-amine side chain.[1]

| Property | Specification |

| Common Name | 1-Descyano-1-(4-Dimethylamino)oxobutyl Citadiol |

| CAS Number | 1433278-32-0 |

| Molecular Formula | C₂₅H₃₅FN₂O₃ |

| Molecular Weight | 430.56 g/mol |

| IUPAC Name | 1-[4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)phenyl]-4-(dimethylamino)butan-1-one |

| Structural Class | Aminoketone / Diol |

| Role | Process Impurity (Grignard Over-reaction) |

Structural Dissection

-

Core Scaffold: 1,2,4-trisubstituted benzene ring (derived from 5-cyanophthalide).[1]

-

Moiety A (Citadiol Arm): 4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl group.[1][2][3][4][5][6][7] This is the standard pharmacophore required for Citalopram.[1]

-

Moiety B (Impurity Arm): 4-(dimethylamino)butan-1-one group.[1] This replaces the nitrile.[1] It introduces a second tertiary amine and a ketone, significantly altering the pKa and solubility profile compared to Citadiol.[1]

Formation Mechanism: The Grignard Side-Reaction[1]

The formation of this impurity is a classic example of chemoselectivity failure in organometallic synthesis.[1]

In the standard Citalopram synthesis, 5-Cyanophthalide is reacted with two Grignard reagents:

Target Reaction: The Grignard reagents should attack the lactone carbonyl (ester) to open the ring and form the diol (Citadiol), leaving the nitrile (-CN) intact for subsequent ring closure.[1]

Impurity Pathway: Under conditions of excess reagent, high temperature, or prolonged reaction time, the 3-(dimethylamino)propyl Grignard reagent attacks the nitrile carbon.[1] This forms an imine magnesium salt intermediate.[1] Upon acidic workup (hydrolysis), this imine converts to the corresponding ketone, resulting in the "1-(4-Dimethylamino)oxobutyl" moiety.[1]

Visualization: Reaction Pathway & Impurity Genesis

Figure 1: Mechanistic divergence showing the selective pathway to Citadiol versus the over-reaction pathway leading to the keto-amine impurity.[1]

Physicochemical Properties[1][10][11]

Understanding the physical behavior of this impurity is essential for designing purging strategies (crystallization or chromatography).[1]

4.1 Solubility Profile

Unlike the mono-amine Citadiol, this impurity contains two tertiary amine centers .[1]

-

pH Dependency: It exhibits high solubility in aqueous acidic media (pH < 4) due to double protonation.[1]

-

Organic Solvents: Highly soluble in polar organic solvents (Methanol, DMSO) and moderately soluble in DCM.[1]

-

Purification Implication: Due to the extra amine, this impurity will elute differently than Citadiol in reverse-phase chromatography, typically showing a different retention time shift depending on the mobile phase pH.[1]

4.2 Acid-Base Characteristics (pKa)

-

Amine 1 (Citadiol chain): pKa ≈ 9.5 (Typical for dimethylalkylamines).[1]

-

Amine 2 (Impurity chain): pKa ≈ 9.2–9.5.[1]

-

Ketone Influence: The carbonyl group in the impurity side chain acts as a weak hydrogen bond acceptor but does not significantly ionize.[1]

4.3 Stability

-

Thermal: The ketone functionality makes it susceptible to further degradation (e.g., Baeyer-Villiger oxidation type reactions) under oxidative stress.[1]

-

Light: Generally stable, though the ketone may act as a photosensitizer.[1]

Analytical Characterization & Detection

To detect this impurity in a Citadiol or Citalopram bulk batch, the following analytical signatures are diagnostic.

5.1 Mass Spectrometry (LC-MS)

-

Parent Ion: [M+H]⁺ = 431.3 m/z.[1]

-

Fragmentation Pattern:

5.2 Infrared Spectroscopy (FT-IR)

-

Absent Signal: Disappearance of the sharp Nitrile (C≡N) stretch at ~2230 cm⁻¹.[1]

-

New Signal: Appearance of a Carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ (aryl-alkyl ketone).[1]

5.3 HPLC Method Parameters (Recommendation)

Standard Citalopram impurity methods (USP/EP) may need adjustment to resolve this specific impurity due to its high polarity at low pH.[1]

-

Column: C18 or Phenyl-Hexyl (for selectivity).[1]

-

Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile gradient.

-

Detection: UV at 240 nm (matches the benzophenone-like chromophore created by the ketone).[1]

Control & Purging Strategy

The presence of 1-Descyano-1-(4-dimethylamino)oxobutyl Citadiol is a direct indicator of process parameters drifting outside the Design Space.[1]

Protocol: Analytical & Process Control Workflow

Figure 2: Control strategy emphasizing temperature and stoichiometry to prevent nitrile attack.

Key Process Parameters (KPPs)

-

Temperature: Maintain Grignard addition below 0°C. Higher temperatures lower the activation energy barrier for the attack on the nitrile.[1]

-

Addition Rate: Slow addition prevents local hotspots where reagent concentration is high enough to attack the nitrile.[1]

-

Stoichiometry: Avoid large excesses (>2.5 eq) of 3-(dimethylamino)propylmagnesium chloride.

References

-

PubChem. (2025).[1][7] Citadiol Structure and Analogues. National Library of Medicine.[1] Available at: [Link][1]

-

Pharmaffiliates. (2025). 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol - Impurity Profile. Available at: [Link][1]

Sources

- 1. 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile | C20H23FN2O2 | CID 10132164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apicule.com [apicule.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. 1433278-32-0|1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol|1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol| -范德生物科技公司 [bio-fount.com]

- 5. 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile hydrobromide | 103146-26-5 [chemicalbook.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. Citadiol, (S)- | C20H23FN2O2 | CID 7472057 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide on the Synthesis of Citalopram: Elucidating the Role of the Key Intermediate Citadiol and the Associated Impurity, 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of depression and other mood disorders. Its synthesis is a topic of significant interest in pharmaceutical chemistry, involving precise control over reaction pathways to ensure the purity and efficacy of the final active pharmaceutical ingredient (API). A critical step in many modern synthetic routes is the formation of a diol intermediate, 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile, commonly known as Citadiol. This guide provides an in-depth analysis of the synthesis of Citalopram with a focus on this key intermediate. Furthermore, it clarifies the identity and role of a related compound, 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol, which is not a synthetic precursor but rather a significant process-related impurity. Understanding the formation of both the target intermediate and its associated impurities is paramount for process optimization, quality control, and regulatory compliance.

Introduction: The Synthetic Landscape of Citalopram

Citalopram, 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile, is a widely prescribed antidepressant.[1] Its therapeutic effect is primarily attributed to the S-enantiomer, Escitalopram, which exhibits greater potency in inhibiting serotonin reuptake.[2][3] The synthesis of Citalopram has evolved significantly since its first disclosure, with modern methods favoring efficiency, scalability, and stereochemical control.

A pivotal strategy in Citalopram synthesis involves the construction of a key diol intermediate, which possesses all the necessary carbon atoms and functional groups poised for the final ring-closure to form the characteristic dihydroisobenzofuran core of the drug.[4][5] This pathway, often originating from 5-cyanophthalide, is lauded for its convergent nature but requires rigorous control over reaction conditions to minimize side reactions and impurity formation.

The Central Intermediate: 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile (Citadiol)

The cornerstone of modern Citalopram synthesis is the intermediate commonly referred to as Citadiol or Citalopram diol.[4] This compound is the direct precursor to Citalopram, undergoing a dehydration and cyclization reaction to form the final API.

Synthesis of Citadiol via Sequential Grignard Reactions

The most prevalent method for synthesizing Citadiol involves a sequential, one-pot Grignard reaction starting from 5-cyanophthalide.[4][5][6][7]

-

Step 1: First Grignard Addition. 5-cyanophthalide is reacted with a Grignard reagent prepared from 4-fluorobromobenzene (p-fluorophenylmagnesium bromide). This reagent attacks the electrophilic carbonyl carbon of the phthalide, leading to the opening of the lactone ring.

-

Step 2: Second Grignard Addition. A second Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, is then introduced into the reaction mixture. This reagent adds to the ketone intermediate formed in the first step.

-

Step 3: Aqueous Work-up. The reaction is quenched with an aqueous solution, typically containing ammonium chloride, to hydrolyze the magnesium alkoxide intermediates, yielding the final diol product, Citadiol.[1][8]

The causality behind this two-step Grignard approach is elegant and efficient. It allows for the controlled, sequential introduction of the two key side chains (the 4-fluorophenyl group and the dimethylaminopropyl group) onto the phthalide backbone in a single reaction vessel, which is highly advantageous for industrial-scale production.[9]

Caption: Synthetic pathway from 5-Cyanophthalide to Citalopram via the Citadiol intermediate.

The Critical Role of Chirality

Citadiol possesses a chiral center at the carbon atom bearing the tertiary hydroxyl group.[6] This stereocenter is directly carried over into the final Citalopram molecule. As the therapeutic activity resides almost exclusively in the (S)-enantiomer (Escitalopram), the stereochemical purity of Citadiol is of paramount importance.[3] The synthesis of enantiomerically pure Escitalopram relies on one of two strategies involving Citadiol:

-

Chiral Resolution: The racemic Citadiol mixture is separated into its constituent enantiomers using a chiral resolving agent, such as Di-p-toluoyl-D-tartaric acid, to selectively precipitate the desired (S)-enantiomer.[10]

-

Asymmetric Synthesis: Chiral catalysts or auxiliaries are employed during the Grignard reaction to directly synthesize the (S)-enantiomer of Citadiol with high enantiomeric excess.[6]

The Impurity: 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Contrary to being a synthetic intermediate, the compound "1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol" (CAS 1433278-32-0) is recognized as a process-related impurity in the synthesis of Citalopram.[11] Its proper chemical name is 4-(Dimethylamino)-1-(4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)phenyl)butan-1-one.[12]

Formation as a Synthetic Byproduct

The name "Descyano" indicates that the cyano (-C≡N) group on the aromatic ring of the Citadiol intermediate has been replaced. The structure reveals that it has been replaced by a 4-(dimethylamino)oxobutyl group, which corresponds to the addition of another molecule of the second Grignard reagent or a related species.

This impurity likely forms as a result of a side reaction during the synthesis of Citadiol. A plausible mechanism involves the Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, reacting not only with the intended ketone intermediate but also attacking the nitrile group of another Citadiol molecule or its precursor. This side reaction is a known challenge when working with molecules containing both nitriles and carbonyls in the presence of highly reactive nucleophiles like Grignard reagents.

Caption: Formation of the Descyano impurity as a side reaction.

Significance in Quality Control

As a process-related impurity, the presence of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol must be carefully monitored and controlled.[11] Regulatory bodies like the FDA require stringent purity profiles for all APIs. The presence of impurities can affect the drug's safety, efficacy, and stability. Therefore, robust analytical methods are essential to detect and quantify this and other impurities throughout the manufacturing process. Controlling its formation often involves optimizing the stoichiometry of the Grignard reagents, reaction temperature, and addition times to favor the desired reaction pathway over the side reaction.

Experimental Protocols and Data

Protocol: Synthesis of Racemic Citadiol

This protocol is a representative synthesis based on literature procedures and should be adapted and optimized for specific laboratory conditions.

-

Reactor Setup: A dry, multi-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet is charged with magnesium turnings and dry tetrahydrofuran (THF).

-

Grignard Reagent 1 Preparation: A solution of 4-fluorobromobenzene in THF is added dropwise to initiate the formation of p-fluorophenylmagnesium bromide.

-

First Addition: The reactor is cooled to 0-5 °C. A solution of 5-cyanophthalide in dry THF is added slowly, maintaining the temperature below 10 °C. The mixture is stirred for 1-2 hours.

-

Second Addition: A solution of 3-(dimethylamino)propylmagnesium chloride (pre-prepared or sourced commercially) is added dropwise to the reaction mixture, again maintaining a low temperature. The reaction is allowed to stir at room temperature overnight.[1]

-

Quenching and Extraction: The reaction is carefully quenched by pouring it into a cold aqueous solution of saturated ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Citadiol.[9]

-

Purification: The crude product can be purified by crystallization, often as an acid addition salt (e.g., oxalate salt), to achieve high purity.[10]

Data Presentation: Physicochemical Properties

| Property | Citadiol (Intermediate) | 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol (Impurity) |

| CAS Number | 717133-25-0 (HCl salt)[6] | 1433278-32-0[11] |

| Molecular Formula | C₂₀H₂₃FN₂O₂[13] | C₂₅H₃₅FN₂O₃[11][12] |

| Molecular Weight | 342.4 g/mol [13] | 430.56 g/mol [11][12] |

| Role in Synthesis | Key Intermediate Precursor | Process-Related Impurity |

Analytical Method: Chiral HPLC for Purity Assessment

To ensure the stereochemical purity of Citadiol intended for Escitalopram synthesis and to quantify process impurities, High-Performance Liquid Chromatography (HPLC) is indispensable.

-

Objective: To separate the (R)- and (S)-enantiomers of Citadiol and quantify related impurities.

-

Column: A chiral stationary phase, such as Chiralpak AD-H, is highly effective for separating the enantiomers.[6][14]

-

Mobile Phase: A mixture of hexane and an alcohol modifier (e.g., ethanol, isopropanol) is typically used. The ratio is optimized to achieve sufficient resolution between the enantiomer peaks.[14]

-

Detection: UV detection is standard. For enhanced stereochemical analysis, a polarimetric detector can be used in series to confirm the elution order of the enantiomers.[14]

-

Validation: The method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) as per ICH guidelines.[14]

Conclusion

The synthesis of Citalopram via the Citadiol intermediate pathway is a robust and industrially viable method. Citadiol is the true and critical precursor, whose formation through sequential Grignard reactions represents the core of the synthetic strategy. The chirality of this intermediate directly dictates the enantiomeric purity of the final API, making its resolution or asymmetric synthesis a key consideration for producing Escitalopram.

Conversely, 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol is not a productive intermediate but a process-related impurity. Its formation highlights the challenges in controlling the reactivity of powerful organometallic reagents in the presence of multiple reactive functional groups. For drug development professionals, understanding the genesis of such impurities is as crucial as understanding the main reaction pathway. Effective process control to minimize byproduct formation, coupled with rigorous analytical characterization, is essential to guarantee the quality, safety, and efficacy of Citalopram and Escitalopram.

References

- Benchchem. (n.d.). Citadiol hydrochloride | 717133-25-0.

-

Pharmaffiliates. (n.d.). CAS No : 1433278-32-0 | Product Name : 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol. Retrieved from [Link]

- Rasmussen, R. K., & Rock, M. H. (2000). Method for the preparation of citalopram. Google Patents.

- Zhang, J., et al. (2020). Synthesis method of citalopram intermediate. Google Patents.

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol. Retrieved from [Link]

-

Walline, C. C., et al. (2009). Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. PMC. Retrieved from [Link]

- Bigler, A. J., & Petersen, H. (2018). Preparation method of citalopram diol intermediate. Google Patents.

- Reddy, M. P., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832.

-

Whirl-Carrillo, M., et al. (n.d.). Citalopram and Escitalopram Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

-

Malik, A. A. (2002). Process for the Preparation of Citalopram Intermediate. DigitalCommons@CalPoly. Retrieved from [Link]

-

Kumar, A., et al. (2005). Process for Preparation of Citalopram and Enantiomers. European Patent Office. Retrieved from [Link]

-

Kumar, V., et al. (2009). Process for the preparation of escitalopram. European Patent Office. Retrieved from [Link]

-

Nageswara Rao, R., & Narasa Raju, A. (2007). Enantiospecific assay of citadiol--a key intermediate of escitalopram by liquid chromatography on Chiralpak AD-H column connected with UV and polarimetric detectors in series. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 311-314. Retrieved from [Link]

-

Rock, M. H., & Frello, K. (1999). METHOD FOR THE PREPARATION OF CITALOPRAM. European Patent Office. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Citadiol, (S)-. PubChem. Retrieved from [Link]

- Kumar, V., et al. (2011). Process for the preparation of Escitalopram. Google Patents.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. CN107848958B - Preparation method of citalopram diol intermediate - Google Patents [patents.google.com]

- 5. Process for the preparation of escitalopram - Patent 2017271 [data.epo.org]

- 6. Citadiol hydrochloride | 717133-25-0 | Benchchem [benchchem.com]

- 7. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]

- 8. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 9. Synthesis method of citalopram intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 10. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 13. Citadiol, (S)- | C20H23FN2O2 | CID 7472057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Enantiospecific assay of citadiol--a key intermediate of escitalopram by liquid chromatography on Chiralpak AD-H column connected with UV and polarimetric detectors in series - PubMed [pubmed.ncbi.nlm.nih.gov]

This technical guide addresses the pharmaceutical intermediate Citadiol (Citalopram Diol), a critical precursor and impurity in the synthesis of Citalopram and Escitalopram.[1]

CRITICAL DISAMBIGUATION NOTE: This guide focuses on Citadiol (CAS: 103146-25-4), the dihydroxy intermediate used in the synthesis of the antidepressant Citalopram. [2] If you intended to research Citriodiol (CAS: 1245629-80-4), the botanical insect repellent (PMD), please verify your spelling, as the toxicity profiles are wholly unrelated.

Executive Summary

Citadiol (4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile) serves as the penultimate intermediate in the manufacture of Citalopram and Escitalopram. In the final API, it is controlled as a specified impurity (USP Related Compound A).

From a safety perspective, Citadiol and its related analogs present two primary toxicological concerns: QTc prolongation potential (class effect of citalopram scaffolds) and genotoxicity risks associated with specific degradation pathways (specifically nitrosamine formation in secondary amine precursors). This guide details the safety data, impurity genealogy, and control strategies required for regulatory compliance (ICH M7/Q3A).

Chemical Characterization & Identity

Citadiol is an open-ring diol formed via a Grignard reaction. Its conversion to the final API requires acid-catalyzed cyclization. Failure to cyclize results in Citadiol remaining as a residual impurity.

| Parameter | Data |

| Common Name | Citadiol (Citalopram Diol) |

| Chemical Name | 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile |

| CAS Number | 103146-25-4 (Free Base) / 103146-26-5 (HBr Salt) |

| Pharmacopeial Status | USP: Escitalopram Related Compound AEP: Citalopram Impurity D (Note: EP nomenclature varies by revision; verify against chemical structure) |

| Molecular Formula | C₂₀H₂₃FN₂O₂ |

| Molecular Weight | 342.41 g/mol |

Citadiol-Related Impurity Profile

The "Citadiol-related impurities" encompass both the precursors to Citadiol and the analogs formed during its synthesis. These must be tracked as they can carry over into the final Citalopram/Escitalopram API.[1]

Table 1: Key Citadiol-Related Impurities

| Impurity Name | Structure/Origin | Toxicity Concern | Regulatory Class (ICH M7) |

| Desfluoro-Citadiol | Analog where Fluorine is absent. Originates from impure Grignard reagent. | Low (Structural analog). | Class 5 (Non-mutagenic) |

| Desmethyl-Citadiol | Secondary amine analog. Originates from degradation or impure starting material. | High (Nitrosamine precursor). | Class 5 (per se), but Class 1 risk if nitrosated. |

| Citadiol N-Oxide | Oxidative degradation product of Citadiol. | Low to Moderate. | Class 5 |

| 5-Cyanophthalide | Unreacted starting material. | Low (Process impurity). | Class 5 |

| Nitroso-Citadiol | Formed if Desmethyl-Citadiol encounters nitrosating agents. | Critical (Potent Carcinogen). | Class 1 (Cohort of Concern) |

Toxicological Assessment

General Toxicity (Acute & Chronic)

Citadiol shares the pharmacophore of Citalopram but lacks the fused furan ring.

-

Acute Oral Toxicity: Estimated LD50 > 2000 mg/kg (Rat). Read-across from Citalopram indicates lower potency than the cyclized API.

-

Target Organs: Hepatic system (metabolism) and CNS (serotonergic activity).

-

Irritation: Classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) .

Genotoxicity & Carcinogenicity (ICH M7)

-

Citadiol (Parent): Negative in Ames bacterial reverse mutation assay. It does not contain structural alerts for genotoxicity (Class 5).[3]

-

Desmethyl-Citadiol (Impurity): Contains a secondary amine. While not mutagenic itself, it is a precursor to N-Nitroso-Desmethyl-Citadiol if nitrites are present in the excipients or water.

-

Control Strategy: Strict limits on nitrite content in manufacturing to prevent nitrosamine formation.

-

Cardiotoxicity (hERG Inhibition)

The dimethylaminopropyl side chain and fluorophenyl group are critical for hERG potassium channel binding.

-

Mechanism: Citadiol retains the key binding motifs of Citalopram.

-

Risk: Potential for QTc interval prolongation.[4]

-

Safety Factor: As an impurity controlled at <0.15% in the API, the systemic exposure is orders of magnitude below the threshold for cardiac events.

Synthesis & Impurity Genealogy (Visualization)

The following diagram illustrates the origin of Citadiol and where its specific impurities arise during the synthesis of Citalopram.

Caption: Genealogy of Citadiol showing its formation from 5-Cyanophthalide and its fate as a residual impurity in the final Citalopram API.

Analytical Methodologies

To ensure safety, Citadiol and its analogs must be quantified using validated methods.

HPLC-UV Protocol (Standard)

-

Column: C18 Reverse Phase (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Buffer: Phosphate buffer (pH 3.0) + Triethylamine (to reduce tailing of the amine).

-

Organic: Acetonitrile / Methanol gradient.[5]

-

-

Detection: UV @ 240 nm (matches the benzonitrile chromophore).

-

Retention Time: Citadiol typically elutes before Citalopram due to the polarity of the free hydroxyl groups preventing strong hydrophobic interaction compared to the cyclized ether.

LC-MS/MS (Trace Analysis)

Required for genotoxic impurity screening (e.g., Nitroso-analogs).

-

Ionization: Electrospray Ionization (ESI) Positive mode.

-

MRM Transitions: Monitor parent ion [M+H]+ to specific fragments (e.g., loss of dimethylamine).

Regulatory Control Strategy

-

Specification Limits:

-

In the final API, Citadiol is typically limited to NMT 0.15% (ICH Q3A qualification threshold).

-

If used as a starting material for Escitalopram (chiral switch), the enantiomeric purity ((S)-Citadiol) must be >99.5%.

-

-

Nitrosamine Risk Assessment:

-

Manufacturers must evaluate the risk of Desmethyl-Citadiol reacting with nitrites. If risk exists, confirmatory testing for N-nitroso-citalopram is mandatory.

-

References

-

European Pharmacopoeia (Ph.[6] Eur.) . Citalopram Hydrobromide Monograph. Impurity D (Citadiol).[2]

-

U.S. Pharmacopeia (USP) . Escitalopram Oxalate Monograph. Related Compound A (Citadiol).[2][7][8]

-

International Council for Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

-

National Institutes of Health (NIH) PubChem . Compound Summary: Citadiol (Citalopram Intermediate).

-

Rao, R.N., et al. (2007). "Separation and determination of citalopram and its impurities by HPLC". Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. Citadiol hydrochloride | 717133-25-0 | Benchchem [benchchem.com]

- 2. glppharmastandards.com [glppharmastandards.com]

- 3. gmp-navigator.com [gmp-navigator.com]

- 4. Citalopram & escitalopram: Mechanisms of cardiotoxicity, toxicology predisposition and risks of use in geriatric & hemodialysis populations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. venkatasailifesciences.com [venkatasailifesciences.com]

Methodological & Application

Application Note: HPLC Method Development for 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling of Citalopram and Escitalopram. It details the method development strategy for a specific, complex impurity: 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol (CAS: 1433278-32-0).[1]

Introduction & Scientific Context

In the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) like Citalopram and Escitalopram, the control of "Citadiol" related impurities is critical. Citadiol (Citalopram Diol) is the key intermediate prior to the final ring-closure step.

The target analyte, 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol , represents a unique "double-amine" impurity where the nitrile group of the Citadiol scaffold is substituted by a 4-(dimethylamino)-1-oxobutyl moiety.

Chemical Profile & Analytical Challenges

-

Molecular Formula: C

H -

Structural Complexity:

-

Dual Basic Centers: The molecule contains two tertiary dimethylamine groups. This significantly increases the pKa and propensity for interaction with residual silanols on HPLC columns, leading to severe peak tailing under standard conditions.

-

Polarity: The presence of the hydroxyl, hydroxymethyl, and ketone groups makes it moderately polar, yet the hydrocarbon chains add hydrophobicity.

-

Chromophore: The loss of the benzonitrile group alters the UV absorption profile, necessitating a reassessment of detection wavelengths (typically shifting from the nitrile

to a phenyl-ketone profile).

-

Method Development Strategy

Successful separation requires addressing the "Dual Basic" nature of the analyte. Standard acidic methods (pH 2-3) often fail to suppress the ionization of both amine groups sufficiently to prevent silanol interaction.

Core Philosophy: The "High pH" Advantage

For molecules with multiple basic centers (pKa > 9), utilizing a High pH (pH 9.5 - 10.5) mobile phase on a hybrid-silica column is the superior strategy. At this pH, the amine groups are deprotonated (neutral), increasing retention on the C18 phase and eliminating ionic interactions with silanols, resulting in sharp, symmetrical peaks.

Alternative: "Ion-Pairing" Low pH

If high pH columns are unavailable, a Low pH (pH 2.5) method utilizing Triethylamine (TEA) as a silanol blocker is the required alternative.

Experimental Protocols

Protocol A: High pH Reverse Phase (Recommended)

Best for peak shape and sensitivity.

| Parameter | Condition |

| Column | Waters XBridge C18 or Agilent Zorbax Extend-C18 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonia) |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C |

| Detection | UV-Vis / PDA @ 240 nm (Primary), 210 nm (Secondary) |

| Injection Vol | 10 µL |

Gradient Program (High pH):

| Time (min) | % Mobile Phase B | Rationale |

|---|---|---|

| 0.0 | 10 | Initial equilibration for polar diol retention. |

| 2.0 | 10 | Isocratic hold to separate early eluting polar degradants. |

| 15.0 | 90 | Ramp to elute the hydrophobic double-amine impurity. |

| 20.0 | 90 | Wash column. |

| 20.1 | 10 | Re-equilibration. |

Protocol B: Low pH with Silanol Blocker (Traditional)

Use if MS compatibility is not required and silica columns are standard.

| Parameter | Condition |

| Column | C18 Endcapped (e.g., Phenomenex Luna C18(2) or equivalent) |

| Mobile Phase A | 25 mM Potassium Phosphate Buffer + 0.2% Triethylamine (pH 3.0 with H |

| Mobile Phase B | Acetonitrile : Methanol (80:20 v/v) |

| Flow Rate | 1.2 mL/min |

| Column Temp | 30°C |

Sample Preparation Workflow

Objective: Ensure complete solubility without inducing degradation (e.g., cyclization to Citalopram analogs).

-

Stock Solution: Weigh 5 mg of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol Reference Standard.

-

Solvent: Dissolve in 5 mL of Methanol (HPLC Grade). Note: Avoid pure acetonitrile as it may cause precipitation of buffer salts upon injection.

-

Diluent: Dilute the stock 1:10 with Mobile Phase A (Initial conditions).

-

Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter. Nylon filters may bind the amine analyte.

Method Development Logic Flow

The following diagram illustrates the decision matrix for optimizing the separation of this specific impurity based on its chemical properties.

Caption: Decision matrix for HPLC method selection based on the dual-amine chemistry of the target impurity.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy and authoritative, the following System Suitability Tests (SST) must be passed before routine use:

-

Tailing Factor (Tf): Must be

for the target impurity peak.-

Why? Higher tailing indicates secondary silanol interactions, compromising quantification accuracy.

-

-

Resolution (Rs):

between Citadiol (Parent) and 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol.-

Causality: The impurity is more hydrophobic than Citadiol due to the extra alkyl-amine chain; it should elute after Citadiol in Reverse Phase.

-

-

Signal-to-Noise (S/N): S/N > 10 at the Reporting Threshold (typically 0.05% of nominal concentration).

References

-

Pharmaffiliates. (2024). 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol - Product Catalog & Structure. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2012). Development and optimization of an HPLC analysis of citalopram and its impurities. PubMed. Retrieved from [Link]

Sources

Application Note: A Validated Synthesis Protocol for the Preparation of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol Reference Standard

Abstract & Introduction

In the landscape of pharmaceutical development and manufacturing, the control of impurities is mandated by stringent regulatory standards to ensure the safety and efficacy of the final drug product.[1][2] 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol (Chemical Name: 4-(Dimethylamino)-1-(4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)phenyl)butan-1-one) is a known process-related impurity and potential degradation product in the synthesis of Citalopram and its active enantiomer, Escitalopram.[3] As a selective serotonin reuptake inhibitor (SSRI), Citalopram's purity profile is of critical importance.

The availability of highly purified, well-characterized analytical reference standards for such impurities is a prerequisite for the development and validation of analytical methods used in quality control (QC).[4] These standards are essential for the accurate identification and quantification of impurities in batches of the active pharmaceutical ingredient (API).[4][5]

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis, purification, and characterization of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol. The described synthetic strategy was designed for robustness and scalability, enabling researchers and drug development professionals to produce a high-purity reference standard suitable for the most demanding analytical applications.

Synthetic Strategy & Rationale

The core of the strategy involves the synthesis of a key intermediate, an analogue of Citadiol where the 5-cyano group is replaced with a bromine atom. This bromine atom serves as a versatile chemical handle for the subsequent introduction of the 4-(dimethylamino)oxobutyl side-chain.

The key stages of the synthesis are:

-

Synthesis of a Bromo-Diol Intermediate: A double Grignard addition to 5-bromophthalide, a common starting material in Citalopram synthesis, to construct the core tertiary alcohol structure.[6][9]

-

Protection of Reactive Groups: Installation of protecting groups on the two hydroxyl moieties to prevent undesirable side reactions during the subsequent organometallic step.

-

Introduction of the Side-Chain: A lithium-halogen exchange followed by acylation to introduce the 4-(dimethylamino)oxobutyl group at the 5-position of the phenyl ring.

-

Deprotection and Purification: Removal of the protecting groups and subsequent purification of the final compound to meet the stringent purity requirements (>99.5%) of a pharmaceutical reference standard.[5]

Detailed Experimental Protocol

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Grignard reagents and n-butyllithium are highly reactive and pyrophoric; handle under a dry, inert atmosphere (Nitrogen or Argon).

Materials & Reagents

| Reagent | Supplier | Purity |

| 5-Bromophthalide | Sigma-Aldrich | ≥98% |

| Magnesium Turnings | Sigma-Aldrich | ≥99.5% |

| 1-Bromo-4-fluorobenzene | Sigma-Aldrich | 99% |

| 3-Chloro-N,N-dimethylpropan-1-amine | Sigma-Aldrich | ≥98% |

| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Sigma-Aldrich | 97% |

| Imidazole | Sigma-Aldrich | ≥99% |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | Sigma-Aldrich | |

| 4-(Dimethylamino)butyric acid hydrochloride | Sigma-Aldrich | 98% |

| Oxalyl chloride | Sigma-Aldrich | 98% |

| Tetrabutylammonium fluoride (TBAF), 1M in THF | Sigma-Aldrich |

Part A: Synthesis of Bromo-Diol Intermediate

This procedure is adapted from established methods for preparing Citalopram intermediates from phthalide precursors.[10][11]

-

Grignard Reagent Preparation: In two separate, oven-dried, three-neck flasks under an inert atmosphere, prepare the two necessary Grignard reagents:

-

Reagent 1: React 1-bromo-4-fluorobenzene (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous THF.

-

Reagent 2: React 3-chloro-N,N-dimethylpropan-1-amine (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous THF. The use of an activator, such as a small crystal of iodine, may be necessary to initiate the reaction.

-

-

Reaction Setup: In a separate, larger, oven-dried flask, dissolve 5-bromophthalide (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

First Grignard Addition: Slowly add the 4-fluorophenylmagnesium bromide solution (Reagent 1, 1.05 eq) dropwise to the 5-bromophthalide solution, maintaining the temperature below 5 °C. The reaction is highly exothermic and requires careful control.[10]

-

Second Grignard Addition: After the first addition is complete and the reaction has stirred for 1 hour, slowly add the 3-(dimethylamino)propylmagnesium chloride solution (Reagent 2, 1.1 eq) dropwise, again maintaining a low temperature.

-

Quenching and Workup: After stirring for an additional 2 hours at room temperature, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the bromo-diol intermediate as a viscous oil.

Part B: Protection of Hydroxyl Groups

-

Dissolve the bromo-diol intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 eq).

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify by flash chromatography to obtain the protected bromo-diol .

Part C: Side-Chain Installation

-

Acyl Chloride Preparation: In a separate flask, react 4-(dimethylamino)butyric acid hydrochloride (1.0 eq) with oxalyl chloride (1.2 eq) in DCM with a catalytic amount of DMF to produce 4-(dimethylamino)butanoyl chloride. Use this reagent immediately in the next step.

-

Lithiation: Dissolve the protected bromo-diol (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (1.1 eq) dropwise. A color change should be observed, indicating the formation of the aryllithium species.

-

Acylation: After stirring for 30 minutes at -78 °C, add the freshly prepared 4-(dimethylamino)butanoyl chloride solution (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. Dry the combined organic layers and concentrate.

Part D: Deprotection and Final Purification

-

Dissolve the crude protected product from Part C in THF.

-

Add tetrabutylammonium fluoride (TBAF, 2.5 eq) and stir at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Once deprotection is complete, concentrate the reaction mixture.

-

Perform an aqueous workup and extract the product with ethyl acetate.

-

Final Purification: The final purification to achieve reference standard quality is critical. Use preparative reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid) to isolate the target compound, 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol , with a purity of >99.5%.

-

Lyophilize the pure fractions to obtain the final product as a white to off-white solid.

Characterization of the Reference Standard

A pharmaceutical reference standard is defined as a "highly purified compound that is well characterized".[5] The synthesized material must undergo rigorous analytical testing to confirm its identity, purity, and potency.

Summary of Required Analytical Tests

| Test | Method | Acceptance Criteria |

| Identity | ¹H NMR, ¹³C NMR | Structure consistent with the proposed compound |

| High-Resolution Mass Spectrometry (HRMS) | Measured mass ± 5 ppm of theoretical mass | |

| FT-IR | Spectrum conforms to that of the reference material | |

| Purity | HPLC-UV (e.g., 220 nm) | ≥ 99.5% area |

| Residual Solvents | GC-HS (Headspace Gas Chromatography) | Meets USP <467> limits |

| Water Content | Karl Fischer Titration | Report value (typically < 0.5%) |

| Inorganic Impurities | Residue on Ignition (ROI) / Sulfated Ash | ≤ 0.1% |

Quality Control Workflow

Conclusion

This application note details a robust and reliable synthetic pathway for the production of the Citalopram impurity, 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol. By following this protocol, which incorporates established chemical transformations with a rational design strategy, research and quality control laboratories can produce a high-purity reference standard. The subsequent rigorous characterization is essential to validate the material for its intended use in critical analytical methods, thereby supporting the development and manufacturing of safe and effective pharmaceutical products.

References

- Analytical Reference M

- Citadiol hydrochloride | 717133-25-0. Benchchem.

- Pharmaceutical Analytical Standards. PharmaCompare.com.

- Structure-Activity Relationships for a Novel Series of Citalopram Analogues

- Analytical Reference Materials For The Pharma Industry. MilliporeSigma.

- Citadiol, (S)- | C20H23FN2O2 | CID 7472057. PubChem - NIH.

- Pharmaceutical Analytical Impurities. USP.org.

- Citadiol Hydrobromide. LGC Standards.

- Reference-Standard Material Qualific

- 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. PubChem - NIH.

- Cyanodiol Base Supplier | CAS 103146-25-4. Punagri.

- Streamlined Atom-Economical Synthesis of Escitalopram.

- Process for the preparation of citalopram.

- Process for the preparation of citalopram.

- Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry; Vol. 23, No. 4 (2011), 1829-1832.

- 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile hydrobromide | 103146-26-5. ChemicalBook.

- 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol | CAS No: 1433278-32-0.

- Citadiol Hydrobromide | CAS No: 103146-26-5.

- (R)-Citadiol | CAS No- 481047-48-7. Simson Pharma Limited.

- Preparation method of citalopram diol intermediate.

Sources

- 1. Analytical Reference Materials for Pharma QC [sigmaaldrich.com]

- 2. Analytical Reference Materials For The Pharma Industry [outsourcedpharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. usp.org [usp.org]

- 5. pharmtech.com [pharmtech.com]

- 6. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US7002025B2 - Process for the preparation of citalopram - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Citadiol hydrochloride | 717133-25-0 | Benchchem [benchchem.com]

- 11. CN107848958B - Preparation method of citalopram diol intermediate - Google Patents [patents.google.com]

Sample preparation for quantification of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Application Note: High-Performance Quantification of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Introduction

The quantification of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol (CAS: 1433278-32-0) represents a critical challenge in the impurity profiling and pharmacokinetic analysis of Selective Serotonin Reuptake Inhibitors (SSRIs), specifically Citalopram and Escitalopram.

As a structural analog of the "Citadiol" precursor, this analyte lacks the stabilizing nitrile group found in the parent drug, replacing it with a modified oxobutyl moiety. This structural deviation significantly alters its polarity and ionization efficiency compared to Citalopram, rendering standard "dilute-and-shoot" or simple protein precipitation (PPT) methods insufficient for trace-level quantification (sub-ng/mL range).

This Application Note details a robust, self-validating protocol utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with LC-MS/MS. This approach is designed to eliminate matrix effects (phospholipids) while selectively retaining the basic dimethylamino moiety of the analyte.

Chemical Logic & Method Strategy

To design a successful extraction, we must exploit the physicochemical properties of the analyte:

-

Target Analyte: 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol.[1][2][3][4][5][6][7][8]

-

Key Functional Group: Tertiary amine (Dimethylamino).

-

Implication: Basic pKa (~9.5). It will be positively charged at acidic pH.

-

-

Challenge: High polarity due to the "oxobutyl" and potential hydroxyl groups (Citadiol backbone).

-

Implication: Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., Hexane) may result in poor recovery. Reverse Phase (RP) retention requires careful organic modification.

-

The Solution: "Catch and Release" SPE We utilize a Mixed-Mode Cation Exchange mechanism.

-

Catch: Load sample at low pH. The positively charged amine binds to the sorbent's sulfonate groups via ionic interaction.

-

Wash: Use 100% Methanol to wash away neutral interferences (fats, uncharged drugs) while the analyte remains locked by the ionic bond.

-

Release: Elute at high pH (Ammonia in MeOH). The amine becomes neutral, breaking the ionic bond and releasing the purified analyte.

Visualizing the Extraction Logic

Figure 1: The "Catch and Release" mechanism of Mixed-Mode Cation Exchange (MCX) ensures high specificity for basic amines like the target analyte.

Experimental Protocol

Reagents and Materials

-

SPE Cartridge: Oasis MCX (30 mg/1 cc) or Strata-X-C equivalent.

-

Internal Standard (IS): Citalopram-D6 or 1-Descyano...Citadiol-D4 (if available).

-

Loading Buffer: 2% Formic Acid in Water (pH ~2.5).

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Sample Pre-treatment

-

Thaw plasma samples at room temperature.

-

Aliquot 200 µL of plasma into a 1.5 mL tube.

-

Add 20 µL of Internal Standard working solution.

-

Add 200 µL of 2% Formic Acid .

-

Why? This acidifies the plasma, disrupting protein binding and ensuring the analyte's amine group is fully protonated (charged) for the SPE mechanism.

-

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

Solid Phase Extraction (SPE) Workflow

| Step | Solvent / Action | Critical Technical Note |

| 1. Condition | 1 mL Methanol | Activates the hydrophobic regions of the sorbent. |

| 2. Equilibrate | 1 mL Water | Prepares the ionic groups for aqueous loading. |

| 3. Load | 400 µL Pre-treated Sample | Pass slowly (1 mL/min). The analyte binds ionically here. |

| 4. Wash 1 | 1 mL 2% Formic Acid | Removes proteins and salts. Analyte stays bound. |

| 5. Wash 2 | 1 mL 100% Methanol | CRITICAL STEP. Removes phospholipids and neutral interferences. Analyte stays bound due to ionic lock. |

| 6. Elute | 2 x 250 µL 5% NH4OH in MeOH | High pH neutralizes the analyte, breaking the ionic bond. |

| 7. Reconstitute | Dry under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10). | Ensures compatibility with initial LC gradient. |

LC-MS/MS Conditions

Chromatography (HPLC)

-

Column: Phenomenex Kinetex Biphenyl or Waters XSelect CSH C18 (2.1 x 100 mm, 2.6 µm).

-

Reasoning: Biphenyl phases offer enhanced selectivity for aromatic rings found in Citalopram derivatives, separating the "Descyano" impurity from the parent drug.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Flow Rate: 0.4 mL/min.

Gradient Table:

| Time (min) | % Mobile Phase B | State |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 1.0 | 10 | Loading |

| 5.0 | 90 | Elution |

| 6.5 | 90 | Wash |

| 6.6 | 10 | Re-equilibration |

| 9.0 | 10 | End |

Mass Spectrometry (MS/MS)

-

Source: Electrospray Ionization (ESI) Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example - Optimize for specific instrument):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Target Analyte | 431.2 [M+H]+ | 109.1 (Dimethylamino side chain) | 35 | 28 |

| Target Analyte | 431.2 [M+H]+ | 262.1 (Fluorophenyl ring frag) | 35 | 40 |

| Citalopram (Ref) | 325.2 [M+H]+ | 109.1 | 30 | 25 |

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

-

Matrix Effect Quantification:

-

Calculate Matrix Factor (MF) = (Peak Area in Extracted Blank Matrix) / (Peak Area in Pure Solvent).

-

Acceptance: MF should be between 0.85 and 1.15. The MCX wash step (Wash 2) is critical here to remove phospholipids that cause suppression (MF < 1).

-

-

Linearity:

-

Range: 0.5 ng/mL to 100 ng/mL.

-

Fit: Weighted linear regression (1/x²).

-

-

Selectivity:

-

Inject a high concentration of Citalopram (Parent) to ensure it does not contribute to the impurity channel (crosstalk).

-

Decision Tree for Method Optimization

Figure 2: Decision logic selecting SPE over LLE/PPT due to the polar nature of the Descyano/Citadiol derivative.

References

-

European Directorate for the Quality of Medicines. (2017). Citalopram Hydrobromide Monograph 2235. European Pharmacopoeia 9.0. [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Sutton, J., et al. (2015). "Analysis of Citalopram in Plasma and Hair by a Validated LC–MS/MS Method". Chromatography Research International. [Link]

-

Rocha, A., et al. (2022). "Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation". Biomedical Chromatography. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. 1433278-32-0|1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol|1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol| -范德生物科技公司 [bio-fount.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol-D4 [lgcstandards.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. clearsynth.com [clearsynth.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

Abstract

This document provides a comprehensive guide to the proper storage and handling of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol (CAS No. 1433278-32-0). As a key derivative of Citadiol and a known impurity in the synthesis of the selective serotonin reuptake inhibitors (SSRIs) Citalopram and Escitalopram, adherence to strict protocols is imperative to maintain its chemical integrity and ensure the safety of laboratory personnel.[1] This guide synthesizes data on the compound's known properties with established best practices for handling analogous chemical structures, including tertiary amines and photosensitive pharmaceutical standards.

Introduction: Understanding the Compound

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol is a tertiary amine with a molecular formula of C₂₅H₃₅FN₂O₃ and a molecular weight of 430.56.[1][2] Its role as a pharmaceutical impurity necessitates careful handling to ensure the accuracy and reproducibility of research and quality control assays.[2][3] The presence of a tertiary amine functional group and its structural similarity to photosensitive SSRIs are critical factors influencing its stability and handling requirements.[4][5][6]

Chemical and Physical Properties

A summary of the known properties of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol is presented below.

| Property | Value | Source |

| CAS Number | 1433278-32-0 | [1] |

| Molecular Formula | C₂₅H₃₅FN₂O₃ | [1][2] |

| Molecular Weight | 430.56 g/mol | [1][2] |

| Appearance | Not explicitly stated, typically a solid | N/A |

| Recommended Storage | 2-8°C | [7] |

Core Storage Protocols

Proper storage is the foundation of maintaining the integrity of this research chemical. The following protocols are based on supplier recommendations and the known stability of analogous compounds.

Temperature Control

The recommended storage temperature for 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol is between 2-8°C , necessitating refrigeration.[7] This temperature range is critical for minimizing the rate of potential degradation reactions.

Causality: Low temperatures slow down chemical reactions, including autoxidation and hydrolysis, which can be catalyzed by trace impurities or atmospheric moisture. For complex organic molecules like this, refrigeration is a standard practice to ensure long-term stability.

Photosensitivity and Light Protection

Given that Citalopram and Escitalopram are known to be photosensitive, it is crucial to protect 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol from light to prevent photodegradation.[4][5][8][9][10]

Causality: Aromatic compounds and those with certain functional groups can absorb UV and visible light, leading to photochemical reactions that can alter the molecule's structure and compromise its purity.[4]

Protocol:

-

Store the compound in an amber glass vial or an opaque container.

-

If the primary container is not light-blocking, it should be placed inside a secondary container that is, such as a light-proof box or bag.

-

Minimize exposure to ambient light during handling and experimental procedures.

Inert Atmosphere

The tertiary amine functional group can be susceptible to oxidation.

Causality: Tertiary amines can be oxidized by atmospheric oxygen, potentially forming N-oxides or other degradation products. While the rate of this process at 2-8°C is likely slow, for a high-purity standard, minimizing exposure to oxygen is a prudent precautionary measure.

Protocol:

-

For long-term storage, consider flushing the vial with an inert gas such as argon or nitrogen before sealing.

-

Ensure the container is tightly sealed to prevent the ingress of air and moisture.

Caption: Core Storage Protocol Summary.

Handling and Use Protocols

Safe and effective handling is crucial to protect both the researcher and the integrity of the compound.

Personal Protective Equipment (PPE)

As a standard practice for handling any chemical of unknown long-term toxicity, appropriate PPE must be worn.

Protocol:

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use safety glasses with side shields or goggles.

-

Lab Coat: A standard laboratory coat is required.

Solution Preparation

For analytical purposes, the compound will likely need to be dissolved in a suitable solvent.

Recommended Solvents: Based on common solvents for Citalopram impurities, high-purity acetonitrile or methanol are recommended.[7]

Protocol:

-

Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weigh the required amount of the compound in a clean, dry vessel.

-

Add the desired volume of solvent (e.g., acetonitrile or methanol) to achieve the target concentration.

-

If necessary, use sonication or gentle vortexing to ensure complete dissolution.

-

Solutions should be prepared fresh whenever possible. If short-term storage of a stock solution is necessary, it should be stored at 2-8°C in a tightly sealed, light-protected container.

Incompatible Materials

Due to the presence of a tertiary amine, this compound should be stored and handled away from incompatible materials.

-

Strong Acids: Tertiary amines are basic and will react exothermically with strong acids.

-

Oxidizing Agents: Avoid contact with strong oxidizers, which can lead to degradation of the amine.

Spill and Waste Management

Spill Management

In the event of a spill, follow these general procedures:

-

Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

-

Wear appropriate PPE as outlined in section 4.1.

-

For a solid spill, gently sweep or scoop the material into a designated waste container, avoiding dust generation.

-

For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

All materials used for cleanup should be disposed of as hazardous waste.

Waste Disposal

Waste containing 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol should be treated as hazardous chemical waste.

Causality: Amine-containing compounds can be harmful to aquatic life and should not be disposed of down the drain.[1] Incineration by a licensed hazardous waste disposal company is the preferred method.[11][12]

Protocol:

-

Collect all waste (unused compound, solutions, and contaminated materials) in a clearly labeled, sealed, and compatible container.

-

Segregate amine waste from other waste streams, particularly acids and oxidizers.[1]

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Caption: Waste Disposal Workflow Overview.

Conclusion

The protocols outlined in this document are designed to ensure the safe handling and long-term stability of 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol. By controlling temperature, protecting from light, and adhering to safe handling and disposal practices, researchers can maintain the integrity of this important pharmaceutical standard and ensure a safe laboratory environment. It is imperative to always consult the most recent Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.

References

-

Daicel Pharma Standards. (n.d.). Citalopram Impurities Manufacturers & Suppliers. Retrieved from [Link]

-

Why Are Primary Secondary and Tertiary Amines Important in Chemistry?. (2026, February 17). Chemisty Magazine. Retrieved from [Link]

-

MDPI. (2021, July 26). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. Retrieved from [Link]

-

Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

-

Hull & East Yorkshire Mind. (2025, June 13). Antidepressants and Sun Safety: What you need to know. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Amines (A-Level). Retrieved from [Link]

-

ResearchGate. (n.d.). Photosensitivity cases by SSRI [Table]. Retrieved from [Link]

-

PhaMix.com. (2008, May 7). Drugs That May Cause Photosensitivity. Retrieved from [Link]

-

PubMed. (2012, September 15). Citalopram-induced subacute cutaneous lupus erythematosus -- first case and review concerning photosensitivity in selective serotonin reuptake inhibitors. Retrieved from [Link]

-

DTIC. (n.d.). THE REACTION -BETWEEN TERTIARY AMINES AND. Retrieved from [Link]

-

PubMed. (2008, June 15). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Retrieved from [Link]

-

Food and Drug Administration. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Retrieved from [Link]

-

Labcompare.com. (2021, June 18). LABTips: Pharmaceutical Quality Control and Impurity Testing. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

-

Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

-

University of Calgary. (n.d.). CHAPTER 21: AMINES. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Citalopram Impurities Standards. Retrieved from [Link]

-

Impurity Testing. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

-

CPT. (2025, July 10). Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). Retrieved from [Link]

- Google Patents. (n.d.). CN103360353A - Preparation methods for impurities of escitalopram oxalate.

-

Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

-

National Institutes of Health. (2014). NIH Waste Disposal Guide 2014: Chemical Waste. Retrieved from [Link]

-

Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

-

EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

Sources

- 1. collectandrecycle.com [collectandrecycle.com]

- 2. labcompare.com [labcompare.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms | MDPI [mdpi.com]

- 5. heymind.org.uk [heymind.org.uk]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. Citalopram Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. researchgate.net [researchgate.net]

- 9. Drugs That May Cause Photosensitivity - PhaMix .com [phamix.com]

- 10. Citalopram-induced subacute cutaneous lupus erythematosus -- first case and review concerning photosensitivity in selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]

Troubleshooting & Optimization

Improving HPLC resolution between Citalopram and 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol

The following Technical Support Guide is designed for analytical chemists and pharmaceutical researchers. It addresses the specific chromatographic challenge of resolving Citalopram from its critical "Descyano-Oxo" related impurities (structurally analogous to Citalopram Amide or the Acetyl-derivative).

Subject: Resolution Optimization: Citalopram vs. 1-Descyano-1-(4-Dimethylamino)oxobutyl Citadiol Ticket ID: RES-CIT-001 Status: Open / Expert Review

Executive Summary & Chemical Context

The Challenge: Separating Citalopram (a basic drug with a tertiary amine and a nitrile group) from its "Descyano" analogs is a classic "Critical Pair" problem. The specific impurity you cited—1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol —implies a structure where the nitrile (CN) group is absent or modified (likely hydrolyzed to an amide or substituted by a ketone/acetyl group) and the side chain may be oxidized.

Chemical Logic:

-

Citalopram (CIT): High pKa (~9.5). At neutral pH, it is positively charged and interacts strongly with residual silanols on silica columns, causing peak tailing.

-

The Impurity (Descyano-Oxo Analog): Lacking the electron-withdrawing Nitrile group (or having it replaced by a Carbonyl/Amide), this molecule will exhibit different

interaction potentials and slightly different basicity. -

Separation Mechanism: You cannot rely solely on hydrophobicity (C18). You must exploit Polarity Selectivity and Silanol Suppression .

Diagnostic Module: Understanding the Failure Mode

Before adjusting your method, identify which failure mode matches your chromatogram.

| Symptom | Probable Cause | Chemical Explanation |

| Peak Tailing (As > 1.5) | Silanol Interaction | The tertiary amine in Citalopram binds to acidic silanols on the column support. |

| Co-elution (Rs < 1.5) | Insufficient Selectivity | The stationary phase treats the Nitrile (Parent) and the Descyano-Oxo (Impurity) identically. |

| Retention Drift | pH Instability | Operating near the pKa of the buffer or the analyte causes minor pH shifts to drastically alter retention ( |